7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate
Description
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is a cationic phenoxazine derivative characterized by a nitrogen-containing heterocyclic core. This compound belongs to the phenoxazinium family, which is structurally analogous to phenothiazinium dyes (e.g., methylene blue) but replaces the sulfur atom with oxygen in the central heterocycle . The amino and ethylamino substituents at positions 3 and 7, along with a methyl group at position 2, contribute to its electronic and steric properties. The perchlorate (ClO₄⁻) counterion enhances solubility in polar solvents and stabilizes the cationic charge .
Properties
CAS No. |
84145-83-5 |
|---|---|
Molecular Formula |
C15H16ClN3O5 |
Molecular Weight |
353.76 g/mol |
IUPAC Name |
(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium;perchlorate |
InChI |
InChI=1S/C15H15N3O.ClHO4/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15;2-1(3,4)5/h4-8H,3,16H2,1-2H3;(H,2,3,4,5) |
InChI Key |
SSZWKCDUVHDBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate typically involves multiple steps, starting from simpler organic compounds. The process often includes the following steps:
Formation of the phenoxazine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Methylation and ethylation:
Formation of the perchlorate salt: The final step involves the reaction of the compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium Chloride (CAS 31857-17-7)
- Structure: Differs by a diethylamino group at position 7 instead of a single ethylamino group.
- Properties: Reduced steric hindrance compared to dimethylamino analogs, with improved solubility in organic solvents.
- Applications : Used as an intermediate for pesticides, pharmaceuticals, and surfactants due to its reactivity in alkylation and acylation reactions .
3,7-Bis(ethylamino)-2,8-dimethylphenoxazin-5-ium Perchlorate (Oxazine 4 Perchlorate, CAS 41830-81-3)
- Structure: Features ethylamino groups at both positions 3 and 7 and additional methyl groups at positions 2 and 6.
- Properties : Extended conjugation increases absorption in the visible spectrum (λₘₐ₋ ≈ 530–534 nm), making it suitable as a laser-grade dye .
- Applications : Functional dye for photonics and optical materials .
3,7-Diaminophenoxazonium Chloride (CAS 53669-98-0)
- Structure: Amino groups at positions 3 and 7 instead of ethylamino substituents.
- Properties : Higher polarity and hydrogen-bonding capacity, favoring aqueous solubility.
- Applications: Potential use in biochemical staining or as a redox indicator .
Counterion Effects: Chloride vs. Perchlorate
- Chloride Salts (e.g., CAS 31857-17-7):
- Perchlorate Salts (e.g., target compound and Oxazine 4 perchlorate): Superior solubility in non-aqueous solvents (e.g., acetonitrile). Environmental concerns due to perchlorate’s persistence in groundwater .
Phenothiazinium vs. Phenoxazinium Systems
- 3,7-Bis(dimethylamino)phenothiazin-5-ium Perchlorate (CAS 13018-79-6): Replaces the oxygen atom in phenoxazinium with sulfur. Red-shifted absorption (λₘₐ₋ ≈ 600–650 nm) due to sulfur’s lower electronegativity. Applications: Photodynamic therapy and electrochemical sensors .
Physicochemical and Application-Based Data
| Compound Name | Molecular Formula | Substituents | Counterion | Key Applications | Absorption λₘₐ₋ (nm) |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₄N₃O⁺·ClO₄⁻ | 7-Amino, 3-ethylamino, 2-methyl | Perchlorate | Research dye, redox studies | Data not available |
| 7-(Diethylamino)-3-(ethylamino)-... Cl⁻ | C₁₉H₂₄N₃O⁺·Cl⁻ | 7-Diethylamino, 3-ethylamino | Chloride | Pesticides, surfactants | N/A |
| Oxazine 4 Perchlorate | C₂₀H₂₈N₃O⁺·ClO₄⁻ | 3,7-Bis(ethylamino), 2,8-dimethyl | Perchlorate | Laser dyes, optical materials | 530–534 |
| 3,7-Diaminophenoxazonium Cl⁻ | C₁₂H₁₀N₃O⁺·Cl⁻ | 3,7-Diamino | Chloride | Biochemical staining | ~500 (estimated) |
| Phenothiazinium Perchlorate | C₁₆H₁₈N₃O₄S⁺·ClO₄⁻ | 3,7-Bis(dimethylamino) | Perchlorate | Photodynamic therapy | 600–650 |
Research and Industrial Implications
- Electron-Transfer Properties: The ethylamino and methyl substituents in the target compound likely enhance electron-donating capacity compared to diethylamino analogs, making it a candidate for organic electronics .
- Environmental Considerations : Perchlorate’s environmental persistence necessitates careful handling and disposal, contrasting with chloride salts’ lower ecological impact .
- Synthetic Flexibility: Substituent modifications (e.g., dimethylamino in ) enable tunability for specific applications, such as adjusting λₘₐ₋ for dye-sensitized solar cells .
Biological Activity
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the phenoxazine family, characterized by its amino and ethylamino substituents. Its molecular formula is C₁₃H₁₅ClN₂O₃, and it exhibits properties that may influence its biological interactions.
The biological activity of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is primarily attributed to its ability to interact with various cellular components. Key mechanisms include:
- Cellular Uptake : The compound is believed to penetrate cell membranes effectively due to its amphiphilic nature.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular proliferation.
Biological Activity Overview
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate resulted in a significant reduction in cell viability, attributed to ROS-mediated pathways. The compound was found to enhance the effects of conventional chemotherapy agents.
- Antimicrobial Activity : Research indicated that this compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential for development as a novel antimicrobial agent.
- Toxicological Profile : In toxicity assessments using animal models, the compound demonstrated dose-dependent toxicity with reversible effects at lower doses. This highlights the importance of dosage in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
